molecular formula C21H27IN2O B12727786 1-(3-Carbamoyl-3,3-diphenylpropyl)-1-methylpyrrolidinium iodide CAS No. 112351-13-0

1-(3-Carbamoyl-3,3-diphenylpropyl)-1-methylpyrrolidinium iodide

Cat. No.: B12727786
CAS No.: 112351-13-0
M. Wt: 450.4 g/mol
InChI Key: PYRJGHFQCAGZQZ-UHFFFAOYSA-N
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Description

1-(3-Carbamoyl-3,3-diphenylpropyl)-1-methylpyrrolidinium iodide is a quaternary ammonium compound with significant antimuscarinic properties. It is known for its peripheral effects similar to those of atropine and is used in the treatment of various gastrointestinal and urinary tract disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Carbamoyl-3,3-diphenylpropyl)-1-methylpyrrolidinium iodide typically involves the reaction of 3-carbamoyl-3,3-diphenylpropylamine with methylpyrrolidine in the presence of an iodinating agent. The reaction conditions often include a solvent such as chloroform and a temperature range conducive to the formation of the desired quaternary ammonium compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-(3-Carbamoyl-3,3-diphenylpropyl)-1-methylpyrrolidinium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxide derivatives, secondary amines, and substituted quaternary ammonium compounds .

Scientific Research Applications

1-(3-Carbamoyl-3,3-diphenylpropyl)-1-methylpyrrolidinium iodide has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its antimuscarinic activity. It binds to muscarinic acetylcholine receptors, inhibiting the action of acetylcholine. This leads to a reduction in smooth muscle spasms and secretions in the gastrointestinal and urinary tracts. The molecular targets include M1, M2, and M3 muscarinic receptors, and the pathways involved are related to the inhibition of G-protein coupled receptor signaling .

Comparison with Similar Compounds

Similar Compounds

    Isopropamide iodide: Another quaternary ammonium compound with similar antimuscarinic properties.

    Triethyl-(3-carbamoyl-3,3-diphenyl-propyl)-ammonium iodide: Shares structural similarities and exhibits comparable pharmacological effects.

Uniqueness

1-(3-Carbamoyl-3,3-diphenylpropyl)-1-methylpyrrolidinium iodide is unique due to its specific molecular structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its ability to selectively target muscarinic receptors makes it a valuable compound in both research and therapeutic applications.

Properties

CAS No.

112351-13-0

Molecular Formula

C21H27IN2O

Molecular Weight

450.4 g/mol

IUPAC Name

4-(1-methylpyrrolidin-1-ium-1-yl)-2,2-diphenylbutanamide;iodide

InChI

InChI=1S/C21H26N2O.HI/c1-23(15-8-9-16-23)17-14-21(20(22)24,18-10-4-2-5-11-18)19-12-6-3-7-13-19;/h2-7,10-13H,8-9,14-17H2,1H3,(H-,22,24);1H

InChI Key

PYRJGHFQCAGZQZ-UHFFFAOYSA-N

Canonical SMILES

C[N+]1(CCCC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N.[I-]

Origin of Product

United States

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